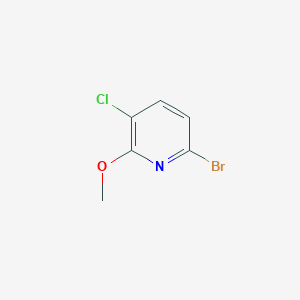![molecular formula C13H17NOS B1375110 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1341744-41-9](/img/structure/B1375110.png)
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
概要
説明
9-(Thiophen-2-ylmethyl)-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a thiophene ring attached to a nitrogen-containing bicyclo[331]nonane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[33One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The thiophene ring can then be introduced through a substitution reaction, where a suitable thiophene derivative is reacted with the bicyclic intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the radical C-carbonylation step and the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s unique structure may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclic structure can provide a rigid framework that enhances binding affinity. The compound may also interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions, leading to modulation of their activity .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler bicyclic structure without the thiophene ring.
Bicyclo[3.3.1]nonan-9-one: Similar to the target compound but lacks the thiophene moiety.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Contains additional nitrogen atoms in the bicyclic structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar to the previous compound but with a carbonyl group at the 9-position.
Uniqueness
The presence of the thiophene ring in 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one imparts unique electronic properties and potential for diverse chemical reactivity. This makes it distinct from other bicyclic compounds and enhances its utility in various applications.
特性
IUPAC Name |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-12-7-10-3-1-4-11(8-12)14(10)9-13-5-2-6-16-13/h2,5-6,10-11H,1,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRRBJJOINGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


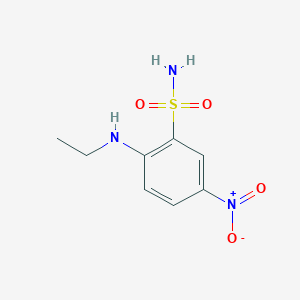
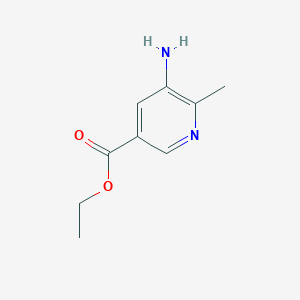
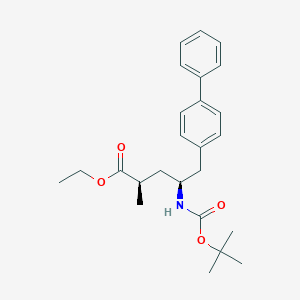
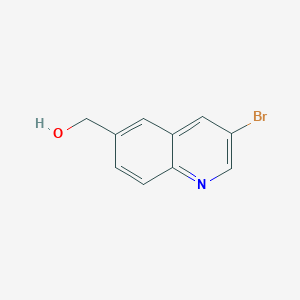
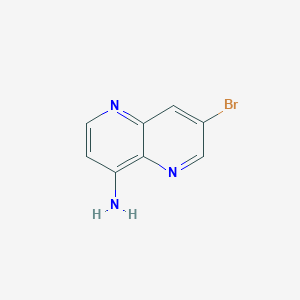

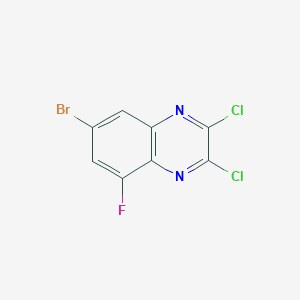
![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
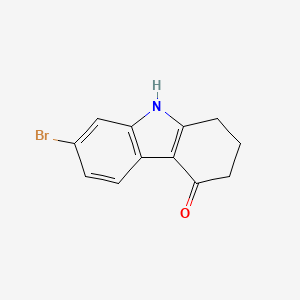
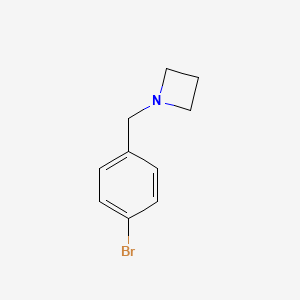
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)
